(4-Thien-2-yltetrahydropyran-4-yl)methanol
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Overview
Description
(4-Thien-2-yltetrahydropyran-4-yl)methanol: is a chemical compound with the molecular formula C₁₀H₁₄O₂S and a molecular weight of 198.28 g/mol . It is characterized by the presence of a tetrahydropyran ring substituted with a thienyl group and a methanol group. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Industrial Production Methods: There is limited information on the industrial production methods for (4-Thien-2-yltetrahydropyran-4-yl)methanol. Given its specialized use in research, it is likely produced in small quantities using laboratory-scale synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Thien-2-yltetrahydropyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thienyl group can be reduced to form a tetrahydrothiophene derivative.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Formation of halogenated or nitro-substituted thienyl derivatives.
Scientific Research Applications
Chemistry: (4-Thien-2-yltetrahydropyran-4-yl)methanol is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Medicine: There is limited information on its direct use in medicine, but its derivatives could be investigated for pharmacological properties .
Industry: The compound is primarily used in research and development settings within the chemical industry .
Mechanism of Action
Comparison with Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Thienyl compounds: Compounds containing the thienyl group but with different functional groups.
Uniqueness: (4-Thien-2-yltetrahydropyran-4-yl)methanol is unique due to the combination of the tetrahydropyran ring and the thienyl group, which imparts distinct chemical properties and potential reactivity .
Properties
IUPAC Name |
(4-thiophen-2-yloxan-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,11H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVRUEHWCGLJPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640373 |
Source
|
Record name | [4-(Thiophen-2-yl)oxan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-94-1 |
Source
|
Record name | [4-(Thiophen-2-yl)oxan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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